molecular formula C23H23FN2O4 B2750641 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1234808-61-7

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2750641
CAS No.: 1234808-61-7
M. Wt: 410.445
InChI Key: RFXXJXCBNYBSRG-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H23FN2O4 and its molecular weight is 410.445. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism in Humans : One study focused on the disposition and metabolism of a closely related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study detailed the compound's pharmacokinetics, revealing extensive metabolism with principal elimination via feces, and identified major metabolites through blood, urine, and feces analysis, including unusual hemiaminal metabolites resulting from the oxidation of the benzofuran ring (Renzulli et al., 2011).

Structural Modifications for Enhanced Activity

Anticonvulsant Activity : Research into benzofuran-acetamide scaffolds as potential anticonvulsant agents has led to the synthesis of derivatives showing significant activity in models of seizures. Some compounds demonstrated comparable potency to phenytoin, indicating their potential as new anticonvulsant medications (Shakya et al., 2016).

Analogs with Improved Metabolic Stability : Efforts to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the exploration of various 6,5-heterocycles as alternatives to the benzothiazole ring. This resulted in compounds with similar in vitro and in vivo efficacy to the original molecules but with reduced metabolic deacetylation, demonstrating a strategic approach to enhancing drug stability (Stec et al., 2011).

Potential Therapeutic Implications

Compulsive Food Consumption : A study investigating the role of orexin-1 receptor mechanisms in compulsive food consumption found that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-18-6-2-4-8-20(18)29-15-22(27)25-14-16-9-11-26(12-10-16)23(28)21-13-17-5-1-3-7-19(17)30-21/h1-8,13,16H,9-12,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXXJXCBNYBSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.